molecular formula C11H13NS B2380434 3,3-dimethyl-2-(methylsulfanyl)-3H-indole CAS No. 19369-75-6

3,3-dimethyl-2-(methylsulfanyl)-3H-indole

Cat. No. B2380434
CAS RN: 19369-75-6
M. Wt: 191.29
InChI Key: HKTYYQMNFNOMBY-UHFFFAOYSA-N
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Description

The compound “3,3-dimethyl-2-(methylsulfanyl)-3H-indole” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted at the 2-position with a methylsulfanyl group and at the 3-position with two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the aforementioned substitutions. Techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the indole ring might confer aromatic stability, and the sulfur atom might contribute to the compound’s polarity .

Scientific Research Applications

Synthesis and Biological Activity

Indole derivatives, including those related to 3,3-dimethyl-2-(methylsulfanyl)-3H-indole, are integral to many natural and synthetic compounds with significant biological activity. A study focused on synthesizing new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. These compounds may exhibit biological activities such as being antagonists to para-amino benzoic acid, inhibitors of glutamyl endopeptidase II, and treatments for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

Chemical Properties and Analysis

The chemical properties of 3,3-dimethyl-2-(methylsulfanyl)-3H-indole derivatives have been extensively studied. For example, computational calculations and spectral analyses, including FT-Raman, FTIR, NMR, and UV-Vis studies, have been conducted on similar compounds to understand their structural and electronic properties (Çatıkkaş, Aktan, & Seferoğlu, 2013).

Catalytic and Synthetic Applications

Indole derivatives have found applications in catalytic processes and synthetic chemistry. One study demonstrated the efficient preparation of 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles using sodium sulfinates mediated by iodine–PPh3 in ethanol, highlighting the simplicity, high efficiency, and environmentally friendly aspects of this synthesis method (Katrun et al., 2014).

Advanced Functionalization Techniques

Advanced functionalization techniques have been developed to modify indole cores, including the 3,3-dimethyl-2-(methylsulfanyl)-3H-indole. For instance, a novel and efficient method for the synthesis of unsymmetrical diindolylmethanes and heterocyclic(indolyl)alkanes has been reported, utilizing a three-component reaction that showcases the versatility of indole derivatives in organic synthesis (Deb & Bhuyan, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if the compound showed promising biological activity, future research might focus on optimizing its structure for increased potency or reduced side effects .

properties

IUPAC Name

3,3-dimethyl-2-methylsulfanylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-11(2)8-6-4-5-7-9(8)12-10(11)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTYYQMNFNOMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N=C1SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-2-(methylsulfanyl)-3H-indole

CAS RN

19369-75-6
Record name 3,3-dimethyl-2-(methylsulfanyl)-3H-indole
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